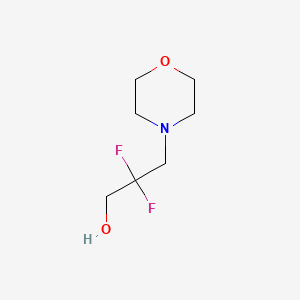

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₃F₂NO₂ and a molecular weight of 181.18 g/mol . This compound features a morpholine ring, a common structural motif in medicinal chemistry, and two fluorine atoms attached to a propanol backbone. It is primarily used in research and development settings, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of a morpholine derivative with a difluorinated propanol precursor. One common method includes the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoro-1-chloropropane under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or modify the morpholine ring.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound also features a morpholine ring and is used in similar research applications.

Fluconazole: A well-known antifungal agent with a similar structural motif.

1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Another compound with a morpholine ring, used in various chemical and biological studies.

Uniqueness

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties. The fluorine atoms can increase the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .

Biological Activity

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the morpholine ring contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways.

Key Mechanisms:

- Inhibition of PI3Kδ : The compound has been studied as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key player in immune cell signaling and proliferation. Inhibition of PI3Kδ can lead to reduced inflammation and modulation of immune responses .

- Metabolic Disruption : Similar to other difluoro compounds, it may disrupt metabolic pathways, potentially affecting the citric acid cycle and ATP production.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the structure significantly influences the biological activity of the compound. Research indicates that modifications to the morpholine ring and the difluoro group can enhance or diminish activity against target enzymes.

Table 1: Structure-Activity Relationship Data

| Compound | R Group | IC50 (nM) | ΔΔG (kcal/mol) |

|---|---|---|---|

| 1 | CH₃ | 236 | -75.0 |

| 2 | CHF₂ | 18 | -82.6 |

| 3 | CF₃ | 907 | -69.6 |

| 4 | CHF₂Cl | 44 | -81.3 |

| 5 | CHF₂Br | 50 | -81.2 |

This table summarizes various derivatives of the compound and their respective inhibitory concentrations (IC50) against PI3Kδ, highlighting how structural changes impact potency .

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

- Anti-inflammatory Effects : In a murine model of autoimmune disease, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls.

- Cancer Research : The compound has shown promise as an adjunct therapy in cancer models by inhibiting tumor growth through modulation of PI3K signaling pathways.

Properties

Molecular Formula |

C7H13F2NO2 |

|---|---|

Molecular Weight |

181.18 g/mol |

IUPAC Name |

2,2-difluoro-3-morpholin-4-ylpropan-1-ol |

InChI |

InChI=1S/C7H13F2NO2/c8-7(9,6-11)5-10-1-3-12-4-2-10/h11H,1-6H2 |

InChI Key |

RXAACRDKYAPCFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(CO)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.